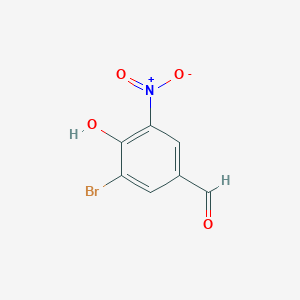

3-Bromo-4-hydroxy-5-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGJRIICMHIJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363477 | |

| Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98555-49-8 | |

| Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzaldehyde (CAS 98555-49-8): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This guide provides an in-depth technical overview of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile scaffold in medicinal chemistry and drug discovery. The strategic placement of four distinct functional groups—aldehyde, hydroxyl, bromo, and nitro—on the benzene ring offers multiple reaction sites for molecular elaboration. This document details the compound's physicochemical properties, outlines a robust, field-proven synthetic and purification workflow, and establishes a comprehensive analytical framework for its characterization and quality control. Furthermore, it explores the strategic application of this molecule in the generation of compound libraries for high-throughput screening, positioning it as a valuable starting material for researchers, chemists, and drug development professionals aiming to accelerate the discovery of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. The key identifiers and computed properties for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde are summarized below.

Table 1: Chemical Identity and Structural Information

| Property | Value | Source |

|---|---|---|

| CAS Number | 98555-49-8 | [1] |

| IUPAC Name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | [1] |

| Molecular Formula | C₇H₄BrNO₄ | [1] |

| Molecular Weight | 246.01 g/mol | [1] |

| SMILES | C1=C(C=C(C(=C1[O-])O)Br)C=O | [1][2] |

| InChIKey | QBGJRIICMHIJJR-UHFFFAOYSA-N |[1][2] |

Table 2: Computed Physicochemical Data

| Property | Value | Source & Notes |

|---|---|---|

| Melting Point | 132.79 °C | [2] (EPI Suite Estimation) |

| Boiling Point | 342.06 °C | [2] (EPA T.E.S.T. Estimation) |

| Density | 1.79 g/cm³ | [2] (EPA T.E.S.T. Estimation) |

| Water Solubility | 393.15 mg/L | [2] (EPA T.E.S.T. Estimation) |

| Hydrogen Bond Donors | 1 | [1][2] |

| Hydrogen Bond Acceptors | 4 | [1][2] |

| Rotatable Bonds | 2 |[2] |

Synthesis and Purification

Rationale for Synthetic Strategy

The synthesis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is most logically achieved via a two-step electrophilic aromatic substitution sequence starting from the commercially available and inexpensive p-hydroxybenzaldehyde.

-

Step 1: Regioselective Bromination. The hydroxyl group of p-hydroxybenzaldehyde is a strong activating, ortho-, para-directing group. The para position is blocked, directing electrophilic substitution to the ortho positions. The aldehyde is a deactivating group, which helps to control the reaction. Monobromination can be achieved under controlled conditions to yield 3-Bromo-4-hydroxybenzaldehyde.

-

Step 2: Regioselective Nitration. The resulting 3-Bromo-4-hydroxybenzaldehyde is then subjected to nitration. The powerful activating effect of the hydroxyl group directs the incoming nitro group to the second ortho position (C5), overcoming the deactivating effects of the bromo and aldehyde substituents. This yields the desired 3-Bromo-4-hydroxy-5-nitrobenzaldehyde.

This sequential approach provides excellent regiochemical control and is based on well-established, scalable organic reactions.

Proposed Synthesis Workflow

The logical flow from starting material to the final, purified product is depicted below.

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a proposed method based on standard organic chemistry principles and should be performed by qualified personnel in a suitable chemical laboratory with all appropriate safety precautions.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde (CAS 2973-78-6)

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add p-hydroxybenzaldehyde (12.2 g, 0.1 mol) and acetonitrile (200 mL). Stir until all solids are dissolved.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The use of NBS provides a mild and selective source of electrophilic bromine.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

-

Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate, 3-Bromo-4-hydroxybenzaldehyde, which can be used in the next step without further purification or purified by recrystallization from a water/ethanol mixture.

Step 2: Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde (CAS 98555-49-8)

-

Reaction Setup: To a 250 mL three-neck flask fitted with a dropping funnel and a thermometer, add concentrated sulfuric acid (50 mL). Cool the acid to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add 3-Bromo-4-hydroxybenzaldehyde (10.05 g, 0.05 mol) to the cold sulfuric acid with vigorous stirring. Ensure the solid dissolves completely before proceeding.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (3.5 mL, ~0.055 mol) to concentrated sulfuric acid (10 mL) at 0°C. Add this nitrating mixture dropwise to the reaction flask over 45 minutes, maintaining the internal temperature below 5°C. This controlled addition is crucial to prevent over-nitration and side reactions.

-

Reaction and Quenching: Stir the mixture at 0-5°C for an additional 2 hours. After the reaction is complete (monitored by TLC), very slowly pour the reaction mixture onto 500 g of crushed ice with stirring. This quenching step precipitates the solid product.

-

Isolation: Allow the ice to melt, then collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

Purification Protocol

-

Rationale: Recrystallization is a robust and scalable method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Toluene is a suitable solvent for this class of compounds.[3]

-

Procedure:

-

Transfer the crude, water-washed solid to a 500 mL Erlenmeyer flask.

-

Add a minimal amount of hot toluene to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, during which crystals of the pure product should form.

-

Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 50°C.

-

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and integrity.

Rationale for QC Methods

A multi-technique approach is essential for unambiguous characterization.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the final compound.

Expected Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~11.0-12.0 ppm (s, 1H): Phenolic -OH proton, broad singlet.

-

δ ~9.9 ppm (s, 1H): Aldehydic -CHO proton.

-

δ ~8.3 ppm (d, 1H, J ≈ 2 Hz): Aromatic proton at C2.

-

δ ~8.1 ppm (d, 1H, J ≈ 2 Hz): Aromatic proton at C6.

-

Rationale: The two aromatic protons are expected to be doublets due to a small four-bond (meta) coupling.

-

-

IR (ATR, cm⁻¹):

-

3200-3400 (broad): O-H stretching of the phenol.

-

1690-1710: C=O stretching of the aromatic aldehyde.

-

1520-1550 & 1340-1360: Asymmetric and symmetric N-O stretching of the nitro group.

-

~1200: C-O stretching of the phenol.

-

-

Mass Spectrometry (EI):

-

m/z ~245/247: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).

-

Chromatographic Purity Assessment (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of the final product.[4]

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

-

Gradient: Start at 30% A, ramp to 95% A over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity ≥ 98% for use in drug discovery applications.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Versatile Chemical Scaffold

The true value of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde lies in its potential as a starting point for creating diverse molecular libraries. Each functional group serves as a handle for specific chemical transformations:

-

Aldehyde: Can undergo reductive amination to install various amine side chains, Wittig reactions to form alkenes, or condensation reactions to build heterocyclic systems.

-

Phenolic Hydroxyl: Can be alkylated or acylated to form ethers and esters, tuning solubility and hydrogen bonding capacity.

-

Bromo Group: Serves as a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Nitro Group: Can be reduced to an amine, which can then be acylated, sulfonated, or used in further synthetic elaborations.

This multi-faceted reactivity allows for the systematic exploration of chemical space around a core scaffold, a key strategy in modern drug discovery.[5]

Workflow for Scaffold Elaboration in Drug Discovery

The following diagram illustrates how this core molecule can be integrated into a typical drug discovery pipeline.

Caption: Integration of the core scaffold into a drug discovery workflow.

Safety, Handling, and Storage

While no specific safety data exists for the title compound, information for the closely related precursor, 3-Bromo-4-hydroxybenzaldehyde, provides a strong basis for handling procedures.[6][7][8]

Table 3: GHS Hazard Information (Inferred)

| Hazard | Category | Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[6][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][9] |

Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[8][9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

-

Avoid breathing dust.[7][9] Avoid contact with skin, eyes, and clothing.[7]

-

Ensure eyewash stations and safety showers are readily accessible.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

The precursor is noted as being air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[7][8]

References

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Chemchart. (n.d.). 3-bromo-4-hydroxy-5-nitrobenzaldehyde (98555-49-8). Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

PubChem. (n.d.). 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

PubMed. (2025). Artificial Intelligence in Natural Product Drug Discovery: Current Applications and Future Perspectives. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde.

-

PubMed. (2002). The application of multi-component reactions in drug discovery. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubMed. (2025). The latest advances with natural products in drug discovery and opportunities for the future: a 2025 update. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

SIELC Technologies. (2018). Benzaldehyde, 3-bromo-4-hydroxy-. Retrieved January 23, 2026, from [Link]

Sources

- 1. 3-Bromo-4-hydroxy-5-nitrobenzaldehyde | C7H4BrNO4 | CID 1494378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-bromo-4-hydroxy-5-nitrobenzaldehyde (98555-49-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 4. Benzaldehyde, 3-bromo-4-hydroxy- | SIELC Technologies [sielc.com]

- 5. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzaldehyde: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthetic pathways, and its emerging significance in medicinal chemistry.

Molecular Structure and Physicochemical Properties

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₇H₄BrNO₄.[1] Its structure is characterized by a benzene ring functionalized with a bromine atom, a hydroxyl group, a nitro group, and a formyl (aldehyde) group. The strategic placement of these functional groups dictates its reactivity and utility as a versatile building block in organic synthesis.

The IUPAC name for this compound is 3-bromo-4-hydroxy-5-nitrobenzaldehyde.[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 246.01 g/mol | [1] |

| CAS Number | 98555-49-8 | [1] |

| SMILES | C1=C(C=C(C(=C1[O-])O)Br)C=O | [1] |

| Appearance | Expected to be a crystalline solid | N/A |

| Melting Point | Not explicitly found, but related compounds suggest a solid at room temperature. | N/A |

Strategic Synthesis: Nitration of 3-Bromo-4-hydroxybenzaldehyde

The most logical and commonly inferred synthetic route to 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is through the electrophilic nitration of 3-bromo-4-hydroxybenzaldehyde. The hydroxyl and formyl groups on the benzene ring direct the incoming nitro group to the C5 position. The hydroxyl group is a strong activating group and ortho-, para-directing, while the aldehyde group is a deactivating group and meta-directing. The bromine at C3 further influences the regioselectivity of the nitration.

Synthesis of the Starting Material: 3-Bromo-4-hydroxybenzaldehyde

The precursor, 3-bromo-4-hydroxybenzaldehyde, can be synthesized by the bromination of 4-hydroxybenzaldehyde.[3]

Experimental Protocol:

-

Suspend 4-hydroxybenzaldehyde in a suitable chlorinated solvent such as chloroform.

-

Cool the suspension to 0°C.

-

Slowly add a solution of bromine in the same solvent, maintaining the temperature at 0°C. The molar ratio of 4-hydroxybenzaldehyde to bromine should be approximately 1:1.

-

After the addition is complete, allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by diluting with a non-polar solvent like petroleum ether to precipitate the product.

-

The crude product is then purified by recrystallization from water to yield 3-bromo-4-hydroxybenzaldehyde.

Nitration Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the nitration of 3-ethoxy-4-hydroxybenzaldehyde and is expected to yield 3-Bromo-4-hydroxy-5-nitrobenzaldehyde with high efficiency.[2]

Reagents and Materials:

-

3-Bromo-4-hydroxybenzaldehyde

-

Fuming nitric acid

-

Dichloromethane (or other suitable inert solvent)

-

Ice bath

-

Standard laboratory glassware and purification apparatus

Step-by-Step Methodology:

-

Dissolve 3-bromo-4-hydroxybenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 5-10°C using an ice bath.

-

Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10°C. The addition rate should be carefully controlled to manage the exothermic reaction.

-

After the complete addition of nitric acid, continue stirring the mixture at a reduced temperature (e.g., 3°C) for approximately 30 minutes to ensure the reaction goes to completion.

-

Monitor the reaction progress using TLC.

-

Upon completion, the product is expected to precipitate out of the solution. The solid product is collected by filtration.

-

Wash the collected solid with cold dichloromethane and then with water to remove any remaining acid and impurities.

-

Dry the product under vacuum at a moderate temperature (e.g., 50°C) to obtain the final 3-Bromo-4-hydroxy-5-nitrobenzaldehyde.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Inert Solvent: Dichloromethane is used as it is an inert solvent that does not react with the nitrating agent and effectively dissolves the starting material.

-

Fuming Nitric Acid: This is a strong nitrating agent, necessary to achieve efficient nitration of the deactivated aromatic ring.

Self-Validating System:

The purity of the synthesized product should be rigorously assessed at each stage. TLC analysis during the reaction provides real-time monitoring. Post-synthesis, techniques such as melting point determination, and spectroscopic analysis (NMR, IR, MS) are essential to confirm the structure and purity of the final compound.

Spectroscopic Characterization (Predicted)

While explicit, publicly available spectra for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde are scarce, the expected spectral data can be predicted based on the analysis of its functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region, around δ 190 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the carbon atoms of the benzene ring, with their chemical shifts determined by the attached functional groups. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the hydroxyl group will be upfield.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (aromatic and aldehyde): Absorptions around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively.

-

C=O Stretch (aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.

-

N-O Stretch (nitro group): Two strong absorption bands, typically around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (246 g/mol ) is expected, showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

-

Fragmentation Pattern: Fragmentation would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and the bromine atom.

Applications in Drug Development and Medicinal Chemistry

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. While direct applications of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde in marketed drugs are not extensively documented, its structural motifs are present in various biologically active molecules.

A closely related compound, 3,4-dihydroxy-5-nitrobenzaldehyde , serves as a key intermediate in the synthesis of Entacapone , a medication used in the treatment of Parkinson's disease.[2] This highlights the potential of the 3-nitro-4-hydroxybenzaldehyde core in designing enzyme inhibitors.

Furthermore, a structurally similar natural product, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , isolated from red algae, has demonstrated significant anti-inflammatory and antioxidant properties.[4][5] Studies have shown that BDB can protect skin cells from oxidative damage and may have therapeutic potential for inflammatory skin conditions and even in improving cardiac function after a myocardial infarction.[4][5] These findings underscore the pharmacological potential of brominated and nitrated hydroxybenzaldehydes, positioning 3-Bromo-4-hydroxy-5-nitrobenzaldehyde as a valuable scaffold for the discovery of new therapeutic agents. Its unique combination of functional groups allows for diverse chemical modifications, making it an attractive starting point for generating libraries of compounds for biological screening.

Safety and Handling

3-Bromo-4-hydroxy-5-nitrobenzaldehyde should be handled with care in a well-ventilated laboratory, following standard safety protocols. Based on data for the starting material, 3-bromo-4-hydroxybenzaldehyde, it is expected to be an irritant to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a chemical intermediate with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis, achievable through the nitration of 3-bromo-4-hydroxybenzaldehyde, is a process that requires careful control of reaction conditions to ensure high yield and purity. The structural similarity of this compound to known bioactive molecules and pharmaceutical intermediates suggests its value as a building block for the development of novel therapeutic agents. Further research into its applications is warranted and is expected to unveil new opportunities in drug discovery and development.

References

-

Je, J.-Y., et al. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine Drugs, 19(11), 603. [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Meriläinen, H., & Nissinen, M. (1996). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. U.S. Patent No. 5,498,813. Washington, DC: U.S.

- Koptev, S. I., & Zorin, V. V. (1995). Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

-

PubChem. (n.d.). 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, E. A., et al. (2018). Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. Korean Circulation Journal, 48(11), 1034–1047. [Link]

Diagrams

Caption: Synthetic pathway to 3-Bromo-4-hydroxy-5-nitrobenzaldehyde and its potential application.

Sources

- 1. 3-Bromo-4-hydroxy-5-nitrobenzaldehyde | C7H4BrNO4 | CID 1494378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 3. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde (CAS No. 98555-49-8), a substituted aromatic aldehyde of interest in synthetic chemistry and materials science.[1] A comprehensive understanding of its spectral characteristics is paramount for confirming its molecular structure, assessing its purity, and predicting its reactivity. This document synthesizes data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a complete analytical profile.

Molecular Structure and Spectroscopic Overview

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a multifunctional aromatic compound. Its structure, confirmed by the collective data herein, features a benzene ring substituted with a bromine atom, a hydroxyl group, a nitro group, and a formyl (aldehyde) group. The interplay of these electron-withdrawing (nitro, aldehyde, bromine) and electron-donating (hydroxyl) groups dictates the distinct chemical shifts and absorption frequencies observed in its spectra.

The molecular formula is C₇H₄BrNO₄, with a molecular weight of approximately 246.01 g/mol .[1]

Caption: Molecular Structure of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, analysis in a solvent like DMSO-d₆ is particularly insightful as it allows for the observation of the exchangeable phenolic proton.

2.1. ¹H NMR Spectral Data

The proton NMR spectrum of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro and aldehyde groups significantly deshields the aromatic protons, shifting them downfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H |

| Aromatic (H-2) | ~8.2 | Doublet (d) | 1H |

| Aromatic (H-6) | ~8.0 | Doublet (d) | 1H |

| Phenolic (-OH) | 10.0 - 12.0 (variable) | Singlet (s, broad) | 1H |

Causality Behind Assignments:

-

Aldehyde Proton (δ 9.8 - 10.1): This proton is directly attached to a carbonyl carbon and experiences strong deshielding, placing its signal in the characteristic aldehyde region of the spectrum.

-

Aromatic Protons (δ ~8.0-8.2): The two aromatic protons are on a highly substituted ring. They are ortho and para to strong electron-withdrawing groups (NO₂ and CHO), which shifts them significantly downfield. They would appear as doublets due to coupling with each other.

-

Phenolic Proton (δ 10.0 - 12.0): The chemical shift of this proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal is typically sharp and shifted downfield.[2]

2.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 188 - 192 |

| Aromatic (C-OH) | 150 - 155 |

| Aromatic (C-NO₂) | 140 - 145 |

| Aromatic (C-Br) | 110 - 115 |

| Aromatic (C-H) | 125 - 135 |

| Aromatic (C-CHO) | 130 - 138 |

Causality Behind Assignments:

-

Carbonyl Carbon (δ 188-192): The aldehyde carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Substituted Aromatic Carbons: The carbons attached to the electronegative oxygen, nitrogen, and bromine atoms (C-OH, C-NO₂, C-Br) have characteristic chemical shifts influenced by the electronic effects of these substituents.

-

Unsubstituted Aromatic Carbons: The carbons bonded to hydrogen (C-H) and the carbon attached to the aldehyde group (C-CHO) appear in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3550 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (aldehyde) | 1680 - 1710 | Strong |

| N=O Stretch (nitro, asymmetric) | 1500 - 1550 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| N=O Stretch (nitro, symmetric) | 1335 - 1370 | Strong |

| C-O Stretch (phenol) | 1200 - 1260 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Interpretation of Key Peaks:

-

Broad O-H Stretch: The broadness of the hydroxyl peak is a classic indicator of hydrogen bonding, a key intermolecular force in this molecule.[3][4][5]

-

Strong C=O Stretch: The strong absorption in the 1680-1710 cm⁻¹ range is a definitive sign of the aldehyde carbonyl group.

-

Strong N=O Stretches: The two distinct, strong peaks for the nitro group (asymmetric and symmetric stretching) are characteristic of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, electron ionization (EI) would likely lead to a series of characteristic fragments.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A pair of peaks around m/z 245 and 247, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

[M-H]⁺: Loss of a hydrogen radical from the aldehyde, a common fragmentation for aromatic aldehydes, would result in peaks at m/z 244 and 246.[6][7]

-

[M-CHO]⁺: Loss of the formyl group (29 Da) would lead to fragments at m/z 216 and 218.[6]

-

[M-NO₂]⁺: Loss of the nitro group (46 Da) is another likely fragmentation pathway, giving peaks at m/z 199 and 201.

-

Further Fragmentation: Subsequent loss of CO (28 Da) from fragments containing the carbonyl group is also possible.

Sources

- 1. 3-Bromo-4-hydroxy-5-nitrobenzaldehyde | C7H4BrNO4 | CID 1494378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.11.4 [people.whitman.edu]

The Multifaceted Biological Activities of Substituted Nitrobenzaldehydes: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

Substituted nitrobenzaldehydes, a class of aromatic compounds characterized by the presence of a nitro group and an aldehyde moiety on a benzene ring, have emerged as a versatile and highly promising scaffold in the landscape of modern drug discovery. Historically recognized as crucial intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and other fine chemicals, their intrinsic biological activities have garnered significant and increasing attention from the scientific community.[1] The electronic properties conferred by the electron-withdrawing nitro and aldehyde groups create a unique chemical reactivity that can be strategically harnessed to modulate biological processes.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a cursory overview to provide a detailed exploration of the diverse biological activities of substituted nitrobenzaldehydes. As a Senior Application Scientist, my objective is to not only present the data but to also provide the "why" behind the experimental choices and to offer a field-proven perspective on the evaluation of these compelling molecules. We will delve into their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by quantitative data, mechanistic insights, and detailed experimental protocols to empower your research and development endeavors.

The Chemical Biology of Nitrobenzaldehydes: A Foundation for Activity

The biological potential of substituted nitrobenzaldehydes is intrinsically linked to their chemical structure. The positions of the nitro group (ortho, meta, or para) and other substituents on the aromatic ring significantly influence the molecule's steric and electronic properties, thereby dictating its reactivity and interaction with biological targets.[3] For instance, the non-coplanar conformation of 2-nitrobenzaldehyde, where the nitro group is twisted relative to the phenyl ring, contrasts with the planar structure of 3-nitrobenzaldehyde, impacting their respective reactivities.[3]

A common strategy to diversify and enhance the biological activity of nitrobenzaldehydes is through the formation of derivatives such as Schiff bases, hydrazones, and semicarbazones. This is typically achieved via condensation reactions between the aldehyde group and a primary amine. These derivatives often exhibit enhanced biological activities compared to the parent aldehyde, a phenomenon attributed to the introduction of the azomethine (-C=N-) group, which can act as a hydrogen bond acceptor and coordinate with metal ions.

Antimicrobial Activity: A Renewed Weapon Against Microbial Resistance

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. Substituted nitrobenzaldehydes and their derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Mechanism of Antimicrobial Action

The precise mechanisms by which nitrobenzaldehydes exert their antimicrobial effects are multifaceted and can vary depending on the specific derivative and microbial species. However, several key modes of action have been proposed:

-

Inhibition of Protein Synthesis: Some derivatives are believed to interfere with ribosomal function, thereby inhibiting protein synthesis.

-

Disruption of Cell Wall Integrity: Certain compounds may inhibit enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

DNA Damage: The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino intermediates, which can induce DNA damage.[5]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial potency of nitrobenzaldehyde derivatives is heavily influenced by the nature and position of substituents on the benzaldehyde ring. For instance, the formation of metal complexes with thiosemicarbazone derivatives of 3-nitrobenzaldehyde has been shown to enhance antibacterial activity. Notably, Nickel(II) and Cobalt(II) complexes of 3-nitrobenzaldehyde thiosemicarbazone exhibited greater activity against Staphylococcus aureus and Escherichia coli compared to the ligand alone.[6]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected substituted nitrobenzaldehyde derivatives, expressed as the zone of inhibition. While more comprehensive Minimum Inhibitory Concentration (MIC) data is needed for a complete picture, these results highlight the potential of this class of compounds.

| Compound/Derivative | Test Organism | Zone of Inhibition (mm) | Reference |

| 3-Nitrobenzaldehyde semicarbazone Ligand | Staphylococcus aureus | 9 | [7] |

| 3-Nitrobenzaldehyde semicarbazone Ni(II) Complex | Staphylococcus aureus | 16 | [7] |

| 3-Nitrobenzaldehyde semicarbazone Cu(II) Complex | Staphylococcus aureus | 13 | [7] |

| 3-Nitrobenzaldehyde semicarbazone Ligand | Escherichia coli | 8 | [7] |

| 3-Nitrobenzaldehyde semicarbazone Ni(II) Complex | Escherichia coli | 13 | [7] |

| 3-Nitrobenzaldehyde semicarbazone Cu(II) Complex | Escherichia coli | 10 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol provides a standardized method for determining the MIC of a test compound against a specific bacterial strain.[8][9]

Materials:

-

Test compound (substituted nitrobenzaldehyde derivative)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (containing MHB and inoculum but no compound).

-

Well 12 serves as the sterility control (containing MHB only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Substituted nitrobenzaldehydes have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them an attractive scaffold for the development of new chemotherapeutics.[10]

Mechanisms of Anticancer Action

The anticancer activity of nitrobenzaldehyde derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle. Key mechanisms include:

-

Induction of Apoptosis: One fascinating mechanism involves the use of nitrobenzaldehyde as a "caged" proton carrier.[5] Upon activation by UV light, it releases a proton, leading to intracellular acidification and subsequent apoptosis.[5] This approach offers the potential for targeted, light-activated cancer therapy.[5]

-

Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[3]

-

Kinase Inhibition: As will be discussed in more detail later, certain nitrobenzaldehyde derivatives can inhibit the activity of protein kinases that are crucial for cancer cell proliferation and survival.[1]

Quantitative Anticancer Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table presents the IC50 values for selected substituted nitrobenzaldehyde derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-urea derivative (Compound 17) | MCF-7 (Breast) | 0.84 ± 0.05 | [11] |

| Benzimidazole-urea derivative (Compound 11b) | MCF-7 (Breast) | 1.34 ± 0.65 | [11] |

| Benzimidazole-urea derivative (Compound 18) | MCF-7 (Breast) | 1.98 ± 0.11 | [11] |

| Benzimidazole-urea derivative (Compound 17) | A549 (Lung) | 0.69 ± 0.03 | [11] |

| Benzimidazole-urea derivative (Compound 18) | A549 (Lung) | 0.74 ± 0.01 | [11] |

| Triazole derivative (H1) | MCF-7 (Breast) | 24.63 | [12] |

| Triazole derivative (H4) | MCF-7 (Breast) | 15.46 | [12] |

| Triazole derivative (H1) | HCT116 (Colon) | 47.14 | [12] |

| Triazole derivative (H4) | HCT116 (Colon) | 26.84 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Sterile 96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Addition of MTT Reagent: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[13]

-

Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of small molecules to selectively inhibit the activity of specific enzymes is a cornerstone of modern pharmacology. Substituted nitrobenzaldehydes have been identified as inhibitors of several clinically relevant enzymes, highlighting their potential for the development of targeted therapies.

Key Enzyme Targets

-

Receptor Tyrosine Kinases (RTKs): Several nitrobenzaldehyde-based derivatives have been shown to inhibit RTKs such as VEGFR-2, EGFR, and c-Met, which are key drivers of angiogenesis and tumor progression.[1] The inhibition of these kinases can block downstream signaling pathways that promote cell proliferation and survival.[1]

-

Aldose Reductase (AR): This enzyme is implicated in the development of diabetic complications. Certain benzaldehyde derivatives have shown potent inhibition of AR, suggesting their potential in managing such conditions.[2]

-

Aldehyde Dehydrogenases (ALDHs): ALDHs play a role in cellular detoxification and are involved in the biosynthesis of retinoic acid, a key signaling molecule.[17] The inhibition of specific ALDH isoforms is being explored as a therapeutic strategy in cancer.[17]

Quantitative Enzyme Inhibition Data (IC50 Values)

The following table provides a summary of the IC50 values for selected nitrobenzaldehyde derivatives against various enzymes.

| Compound/Derivative | Enzyme Target | IC50 (µM) | Reference |

| Benzothiazole-urea derivative (Compound 6b) | VEGFR-2 | 0.014 | [1] |

| Benzothiazole-urea derivative (Compound 7a) | VEGFR-2 | 0.027 | [1] |

| Benzimidazole-urea derivative (Compound 12a) | VEGFR-2 | 0.071 | [1] |

| Benzimidazole-urea derivative (Compound 17) | c-Met | 0.028 | [11] |

| Benzimidazole-urea derivative (Compound 18) | c-Met | 0.021 | [11] |

| 4-Phenylbenzaldehyde | Aldose Reductase | 0.23 | [2] |

| 2-Bromobenzaldehyde | Aldose Reductase | 1.37 | [2] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.[4][18][19][20][21]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound

-

Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-³²P]ATP)

-

Microplate reader (luminescence or scintillation counter)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the kinase, substrate, ATP, and test compound in the appropriate buffers.

-

Assay Setup: In a microplate, combine the kinase, test compound (at various concentrations), and substrate in the kinase reaction buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

-

Termination of Reaction and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format:

-

Luminescence-based (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP generated into a luminescent signal.

-

Radiometric: If using [γ-³²P]ATP, the reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane). The amount of incorporated radioactivity is then quantified using a scintillation counter.

-

-

Data Analysis: Determine the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Future Perspectives and Conclusion

The diverse biological activities of substituted nitrobenzaldehydes underscore their significant potential as a foundational scaffold for the development of novel therapeutics. The ability to readily modify their structure allows for the fine-tuning of their activity against a range of targets, from microbial pathogens to cancer cells and specific enzymes.

Future research in this area should focus on:

-

Expanding the Chemical Space: The synthesis and biological evaluation of a wider array of substituted nitrobenzaldehyde derivatives will be crucial for elucidating more comprehensive structure-activity relationships.

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective agents.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2023). ACS Omega. [Link]

-

The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. (2017). Journal of Clinical and Diagnostic Research. [Link]

-

Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2023). ACS Omega. [Link]

-

IC50 values of benzaldehyde derivatives on bovine kidney AR. (2023). ResearchGate. [Link]

-

Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. (2020). Journal of Microbiology and Experimentation. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. (2020). ResearchGate. [Link]

-

In vitro kinase assay and inhibition assay. (2017). Bio-protocol. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2002). ResearchGate. [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Future Medicinal Chemistry. [Link]

-

CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará. [Link]

-

Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. (2020). ResearchGate. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (2022). ResearchGate. [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. [Link]

-

Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2018). ResearchGate. [Link]

-

Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia. [Link]

-

In vitro kinase assay. (2023). protocols.io. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

MTT Proliferation Assay Protocol. (2012). ResearchGate. [Link]

-

4.2. Determination of Minimum Inhibitory Concentration (MIC). (2023). Bio-protocol. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. repositorio.ufc.br [repositorio.ufc.br]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 13. atcc.org [atcc.org]

- 14. clyte.tech [clyte.tech]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. reactionbiology.com [reactionbiology.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. In vitro kinase assay [protocols.io]

Methodological & Application

3-Bromo-4-hydroxy-5-nitrobenzaldehyde: A Versatile Trifunctional Building Block in Modern Organic Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzaldehydes are cornerstone reagents in organic synthesis, prized for their reactivity and ability to serve as precursors to a vast array of complex molecular architectures.[1] Among these, 3-Bromo-4-hydroxy-5-nitrobenzaldehyde stands out as a particularly powerful and versatile building block. Its structure is adorned with three distinct and orthogonally reactive functional groups: a reactive aldehyde, an acidic phenol, and an electron-deficient aromatic ring bearing a bromine atom and a nitro group. This unique arrangement allows for a programmed, stepwise functionalization, making it an invaluable starting material in the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth exploration of its properties, synthetic access, and diverse applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Key Properties

The key physicochemical properties of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde are summarized in the table below.[2][3]

| Property | Value | Source |

| IUPAC Name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | PubChem[3] |

| CAS Number | 98555-49-8 | PubChem[3] |

| Molecular Formula | C₇H₄BrNO₄ | PubChem[3] |

| Molecular Weight | 246.01 g/mol | PubChem[3] |

| Melting Point | 132.79 °C (Predicted) | Chemchart[2] |

| Boiling Point | 348.73 °C (Predicted) | Chemchart[2] |

| SMILES | C1=C(C=C(C(=C1[O-])O)Br)C=O | PubChem[3] |

| InChIKey | QBGJRIICMHIJJR-UHFFFAOYSA-N | PubChem[3] |

Safety and Handling

While specific GHS data for this exact compound is not aggregated, related substituted benzaldehydes with similar functional groups (e.g., bromo, hydroxy) are classified as irritants.[4] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Synthesis of the Building Block

While commercially available, understanding the synthesis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde provides insight into its reactivity. A common route involves the electrophilic substitution of 4-hydroxybenzaldehyde. The hydroxyl group is an activating, ortho-, para- director, while the aldehyde is a deactivating, meta- director. Nitration typically precedes bromination.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the title compound.

Protocol: Two-Step Synthesis from 4-Hydroxybenzaldehyde

Rationale: This procedure first introduces the nitro group. The strong electron-withdrawing nature of the nitro group, combined with the directing effect of the hydroxyl group, facilitates the subsequent selective bromination at the C3 position.

Step 1: Nitration of 4-Hydroxybenzaldehyde

-

Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 4-hydroxybenzaldehyde (1.0 eq) to concentrated sulfuric acid.

-

Reagent Addition: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 5-10 °C for 2-3 hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 4-hydroxy-3-nitrobenzaldehyde, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Bromination of 4-Hydroxy-3-nitrobenzaldehyde

-

Setup: Dissolve the 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) from Step 1 in glacial acetic acid.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution. An alternative, though more hazardous, reagent is liquid bromine.[5]

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, pour the mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration. The crude 3-Bromo-4-hydroxy-5-nitrobenzaldehyde can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.[5]

Applications in Organic Synthesis: A Protocol Guide

The true utility of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde lies in the selective manipulation of its three key functional regions.

Reactions at the Aldehyde Group

The aldehyde is a versatile electrophilic handle for carbon-carbon and carbon-nitrogen bond formation.

Protocol 3.1.1: Knoevenagel Condensation for Cinnamic Acid Derivatives

Causality: The aldehyde is condensed with an active methylene compound, such as malonic acid, catalyzed by a weak base like pyridine/piperidine. This forms a valuable cinnamic acid scaffold, a common motif in pharmaceuticals.

-

Setup: In a round-bottom flask, dissolve 3-Bromo-4-hydroxy-5-nitrobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

-

Catalyst: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture under reflux for 3-4 hours. The reaction progress can be monitored by the evolution of CO₂.

-

Workup: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

-

Isolation: The precipitated product, the corresponding cinnamic acid derivative, is collected by filtration, washed with water, and recrystallized.

Protocol 3.1.2: Reductive Amination

Causality: This one-pot reaction first forms an imine/enamine intermediate with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the aldehyde starting material.

-

Setup: Dissolve the aldehyde (1.0 eq) and the desired primary amine (1.2 eq) in a suitable solvent like dichloroethane (DCE) or methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Reaction: Continue stirring at room temperature overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Reactions at the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base, converting it into a potent nucleophile for ether and ester formation.

Protocol 3.2.1: Williamson Ether Synthesis (O-Alkylation)

Causality: The phenoxide, generated by a base like potassium carbonate, acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form an ether.

-

Setup: To a solution of the benzaldehyde (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a mild base such as potassium carbonate (2.0 eq).

-

Reagent Addition: Add the desired alkyl halide (e.g., ethyl iodide) (1.2 eq).

-

Reaction: Heat the mixture to 50-60 °C and stir until TLC shows complete consumption of the starting material.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify the resulting ether by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

Causality: The powerful electron-withdrawing effects of the nitro group and, to a lesser extent, the aldehyde group, activate the aromatic ring for nucleophilic attack. This makes the bromine atom, located ortho to the nitro group, an excellent leaving group for SₙAr reactions.

Caption: General mechanism of SₙAr at the C3 position.

Protocol 3.3.1: Substitution with an Amine

-

Setup: Dissolve the benzaldehyde (1.0 eq) in a polar solvent like DMSO or NMP.

-

Reagents: Add the desired amine (2.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Reaction: Heat the reaction mixture in a sealed vessel at 100-140 °C. The high temperature is often necessary to drive the reaction to completion.

-

Workup: Cool the mixture, dilute with water, and extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer, dry it, and purify by column chromatography to isolate the aminated benzaldehyde derivative.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, opening up avenues for further functionalization like diazotization or amide coupling.

Protocol 3.4.1: Reduction using Tin(II) Chloride

Causality: Stannous chloride (SnCl₂) in the presence of concentrated HCl is a classic and effective method for reducing aromatic nitro groups to anilines, even in the presence of other reducible groups like aldehydes.

-

Setup: Suspend the nitrobenzaldehyde (1.0 eq) in ethanol.

-

Reagent Addition: Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl dropwise while stirring. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux for 2-3 hours.

-

Workup: Cool the reaction and neutralize carefully by the slow addition of a concentrated NaOH solution until the pH is basic and the tin salts have precipitated.

-

Isolation: Filter the mixture to remove the inorganic salts. Extract the filtrate with ethyl acetate. Dry the organic phase and concentrate it to obtain the crude aminobenzaldehyde.

Integrated Synthetic Strategy: A Case Study

To demonstrate the synthetic power of this building block, consider the following hypothetical pathway to a complex, drug-like scaffold.

Caption: Multi-step synthesis from the title compound.

This workflow illustrates a logical sequence:

-

Protect/Modify the Phenol: O-alkylation prevents interference in later steps.

-

SₙAr Reaction: The bromine is displaced by an amine.

-

Reductive Amination: The aldehyde is converted into a secondary amine.

-

Nitro Reduction: The final transformation unmasks a primary aniline, providing a key functional group for further diversification.

This strategic approach, enabled by the distinct reactivity of each functional group on the starting material, underscores the immense value of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde in constructing complex molecules with high efficiency.

References

-

PubChem. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 . National Center for Biotechnology Information. [Link]

-

Chemchart. 3-bromo-4-hydroxy-5-nitrobenzaldehyde (98555-49-8) . [Link]

-

PubChem. 3-Bromo-4-hydroxy-5-nitrobenzaldehyde | C7H4BrNO4 | CID 1494378 . National Center for Biotechnology Information. [Link]

-

ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters . [Link]

- Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . [Link]

-

ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones . [Link]

-

Conjecture. Substituted Benzaldehyde: Significance and symbolism . [Link]

-

Digital Commons @ Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes . [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. 3-bromo-4-hydroxy-5-nitrobenzaldehyde (98555-49-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 3-Bromo-4-hydroxy-5-nitrobenzaldehyde | C7H4BrNO4 | CID 1494378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Introduction: Unveiling the Potential of a Multifunctional Aromatic Aldehyde

An In-Depth Guide to the Aldol Condensation of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde: Application Notes and Protocols for Synthetic Chemistry

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde offering a unique platform for synthetic diversification. Its structure is characterized by three distinct functional groups on the benzene ring: a bromine atom, a hydroxyl group, and a nitro group. This arrangement of electron-withdrawing (nitro, bromo) and potentially electron-donating (hydroxyl) groups imparts a nuanced electronic character to the aldehyde, making it a compelling substrate for various organic transformations.

Among the most powerful carbon-carbon bond-forming reactions in a synthetic chemist's toolkit is the aldol condensation. Specifically, the Claisen-Schmidt condensation, a variant involving an aromatic aldehyde and an enolizable ketone or aldehyde, provides a direct route to α,β-unsaturated carbonyl compounds, commonly known as chalcones. These chalcone scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optical properties.

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing 3-Bromo-4-hydroxy-5-nitrobenzaldehyde as an electrophilic partner in Claisen-Schmidt condensation reactions. We will delve into the mechanistic intricacies dictated by its unique substitution pattern and provide a detailed, field-tested protocol for the synthesis of novel chalcone derivatives.

Mechanistic Considerations: The Electronic Tug-of-War

The success of a Claisen-Schmidt condensation hinges on the electrophilicity of the aldehyde's carbonyl carbon and the nucleophilicity of the enolate partner. The substituents on the 3-Bromo-4-hydroxy-5-nitrobenzaldehyde ring play a critical role in modulating this reactivity.

-

Activating Effects : The nitro group (at position 5) and the bromine atom (at position 3) are electron-withdrawing groups. Through a combination of strong negative resonance (-R) and inductive (-I) effects for the nitro group, and a dominant inductive effect for bromine, they pull electron density away from the aromatic ring. This withdrawal of electron density extends to the carbonyl group, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack by an enolate.

-

The Ambivalent Hydroxyl Group : The hydroxyl group (at position 4) introduces a critical complexity. Under the strongly basic conditions typically required for enolate formation (e.g., NaOH or KOH), the acidic phenolic proton will be abstracted to form a phenoxide ion. This phenoxide is a potent electron-donating group (+R effect), pushing electron density into the ring and, consequently, towards the carbonyl group. This effect counteracts the electron-withdrawing nature of the nitro and bromo substituents, thereby decreasing the carbonyl's electrophilicity.

The overall reactivity of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde in an aldol condensation is therefore a result of this electronic "tug-of-war." While the deactivating effect of the phenoxide is significant, the powerful electron-withdrawing capacity of the nitro group generally ensures that the carbonyl carbon remains sufficiently electrophilic for the reaction to proceed.

The general mechanism, a base-catalyzed Claisen-Schmidt condensation, proceeds via the following logical steps.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol: Synthesis of a Novel Chalcone

This protocol details the synthesis of (E)-1-(Aryl)-3-(3-bromo-4-hydroxy-5-nitrophenyl)prop-2-en-1-one, using acetophenone as a representative enolizable ketone partner. This procedure is adapted from established methods for nitro-substituted benzaldehydes.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Bromo-4-hydroxy-5-nitrobenzaldehyde | 246.01 | 5.0 | 1.23 g |

| Acetophenone | 120.15 | 5.0 | 0.60 mL (618 mg) |

| Sodium Hydroxide (NaOH) | 40.00 | - | See preparation |

| Ethanol (95%) | - | - | ~25 mL |

| Deionized Water | - | - | As needed |

| Hydrochloric Acid (HCl), concentrated | - | - | For neutralization |

Equipment

-

50 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Beakers (50 mL, 100 mL)

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula and glass rod

Step-by-Step Methodology

Caption: Experimental workflow for chalcone synthesis.

PART A: Reaction Setup and Execution

-

Reagent Preparation : In a 50 mL Erlenmeyer flask, combine 1.23 g (5.0 mmol) of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, 0.60 mL (5.0 mmol) of acetophenone, and 8.0 mL of 95% ethanol.

-

Dissolution : Swirl the flask gently at room temperature until all the solids have dissolved. The resulting solution should be clear and may have a yellowish tint.

-

Base Preparation : Separately, prepare the base catalyst by dissolving 0.5 g of NaOH pellets in 5 mL of deionized water in a small beaker. Allow the solution to cool to room temperature. Caution: This process is exothermic.

-

Initiation of Condensation : While stirring the ethanolic solution of the aldehyde and ketone, add the cooled NaOH solution dropwise over 2-3 minutes.

-

Reaction Monitoring : A rapid color change and the formation of a precipitate are indicative of the reaction's progress. Continue to stir the mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

PART B: Product Isolation and Purification

-

Precipitation : After the reaction period, transfer the reaction mixture into a 100 mL beaker containing approximately 30 mL of ice-cold water. Stir the resulting slurry with a glass rod to break up any large clumps of solid.

-

Neutralization : Slowly add concentrated HCl dropwise to the slurry until it is neutral to litmus or pH paper. This step is crucial to protonate the phenoxide on the product and any unreacted starting material, ensuring complete precipitation.

-

Crude Product Isolation : Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and residual base.

-

Drying : Press the solid dry on the funnel and then transfer it to a watch glass. Allow the crude product to air-dry completely. Weigh the crude product to determine the initial yield.

-

Purification by Recrystallization : Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol—just enough to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

-